![molecular formula C16H11Cl2N3O2S B1460663 2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(2-thienyl)acrylamide CAS No. 338976-39-9](/img/structure/B1460663.png)
2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(2-thienyl)acrylamide
説明
“2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(2-thienyl)acrylamide” is a chemical compound with the molecular formula C16H11Cl2N3O2S and a molecular weight of 380.2 g/mol . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C16H11Cl2N3O2S . This indicates that it contains 16 carbon atoms, 11 hydrogen atoms, 2 chlorine atoms, 3 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom.科学的研究の応用
Oxidative Cyclization and Synthesis of Derivatives
One significant application of 2-cyano acrylamides, including variants like 2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(2-thienyl)acrylamide, is in oxidative cyclization reactions. For instance, the oxidative cyclization of 3-oxopropanenitriles with unsaturated amides using manganese(III) acetate has been explored to synthesize 4-cyano-2,3-dihydrofuran-3-carboxamides, a process that demonstrates the reactivity of such compounds in creating structurally diverse derivatives (Burgaz et al., 2007).
Preparation of 1,3-Selenazin-4-Ones
Another application involves the reaction of similar compounds with carbonyl compounds and aroyl chlorides, leading to the formation of 1,3-selenazin-4-ones. This showcases the utility of 2-cyano acrylamides in synthesizing heterocyclic compounds with potential biological activity (Yokoyama et al., 1986).
Chemical Rearrangements and Synthesis of Oxazin and Diazin Derivatives
Chemical rearrangement processes involving 2-cyano acrylamides lead to the synthesis of various cyclic compounds, such as oxazin and diazin derivatives. This highlights the role of these compounds in complex organic transformations and the synthesis of diverse molecular structures (Yokoyama et al., 1985).
Herbicidal Activity of Cyanoacrylates
2-Cyano acrylamides have been synthesized as herbicidal inhibitors of PSII electron transport, demonstrating their potential application in agricultural chemistry. The herbicidal activity of these compounds provides a new class of herbicides, underlining their utility in plant protection and weed control (Wang et al., 2004).
Corrosion Inhibition in Copper
Research into the use of acrylamide derivatives, including 2-cyano acrylamides, has shown their effectiveness as corrosion inhibitors for copper in acidic solutions. This application is crucial in materials science, particularly in protecting metals against corrosion (Abu-Rayyan et al., 2022).
Photovoltaic Applications
In the field of renewable energy, particularly solar cell technology, 2-cyano acrylamides have been part of the molecular engineering of organic sensitizers. Their incorporation into donor-electron-conducting systems has shown significant efficiency in photon to current conversion, showcasing their potential in photovoltaic applications (Kim et al., 2006).
特性
IUPAC Name |
2-cyano-N-[(2,4-dichlorophenyl)methoxyiminomethyl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O2S/c17-13-4-3-11(15(18)7-13)9-23-21-10-20-16(22)12(8-19)6-14-2-1-5-24-14/h1-7,10H,9H2,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGHSGDTTLDPFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C(C#N)C(=O)NC=NOCC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





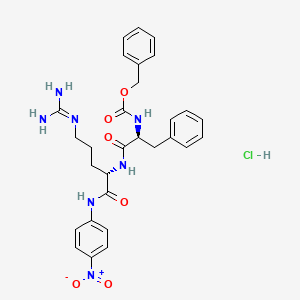
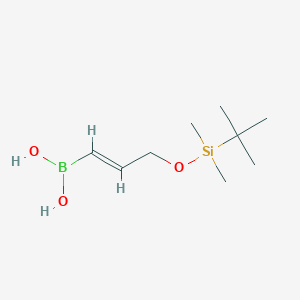
![N-[3-(aminomethyl)phenyl]cyclopropanesulfonamide hydrochloride](/img/structure/B1460589.png)
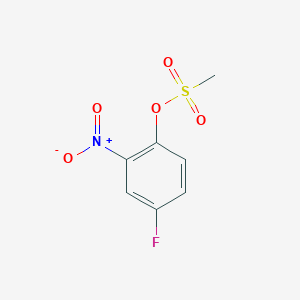
![Ethanesulfonic acid, 2-[[(2S)-2-amino-3-(1H-indol-3-yl)-1-oxopropyl]amino]-](/img/structure/B1460592.png)
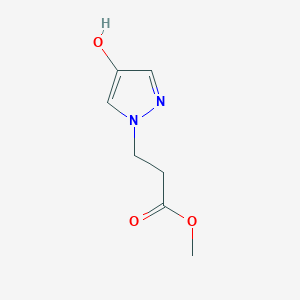
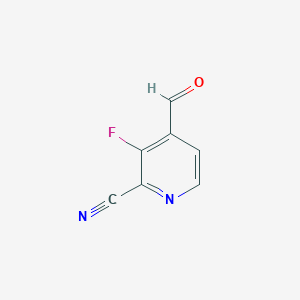
![2-[1-(difluoromethyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1460596.png)
![N-(2,4-dichlorophenyl)-2-oxo-2-(2-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}hydrazino)acetamide](/img/structure/B1460597.png)
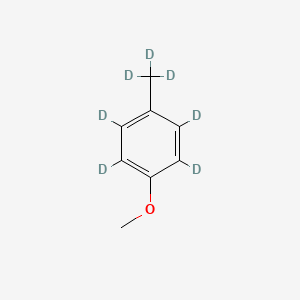
![(2S,3S,4S,5R,6S)-6-[2-Chloro-4-[4-[3-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)propyl]piperazin-1-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1460600.png)
![N'-2-furoylimidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B1460602.png)